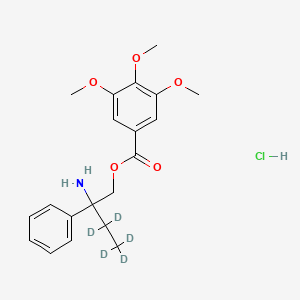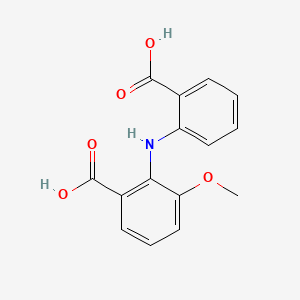![molecular formula C14H14O3 B564641 (R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane CAS No. 1217724-80-5](/img/structure/B564641.png)
(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is a chiral epoxide compound that features a naphthalene ring substituted with a methoxy group and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane typically involves the reaction of ®-glycidol with 4-methoxy-1-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired epoxide compound.
Industrial Production Methods
Industrial production of ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving epoxides. It can serve as a substrate or inhibitor in enzymatic studies.
Medicine
In medicinal chemistry, ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structural features allow for the development of novel products with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Methoxy-1-naphthalenol: A precursor in the synthesis of the compound.
Naphthalene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is unique due to its chiral epoxide ring and methoxy-substituted naphthalene structure
Propriétés
IUPAC Name |
(2R)-2-[(4-methoxynaphthalen-1-yl)oxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-15-13-6-7-14(17-9-10-8-16-10)12-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUBEJQNBBJCK-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)OC[C@H]3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676018 |
Source


|
| Record name | (2R)-2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217724-80-5 |
Source


|
| Record name | (2R)-2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)











